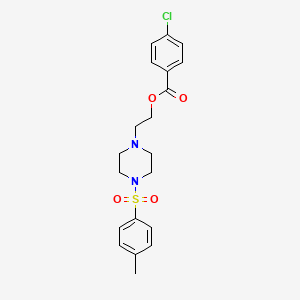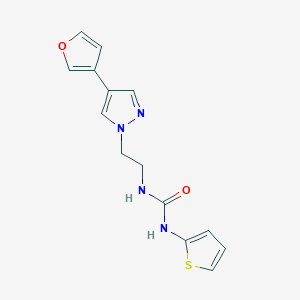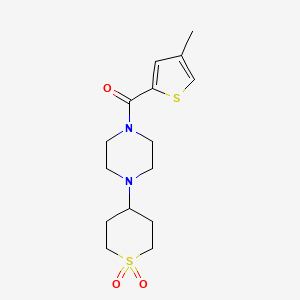![molecular formula C15H20FN3O2S B2679674 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide CAS No. 318498-18-9](/img/structure/B2679674.png)
2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide, also known as FTAA, is a small molecule that has gained attention in the scientific community for its potential use in the detection and diagnosis of protein misfolding diseases. In
Aplicaciones Científicas De Investigación
Fluorobenzoyl Groups in Synthesis
Fluorobenzoyl groups, similar in structure to the one present in the query compound, have been used in the synthesis of glycopeptides, demonstrating advantages in carbohydrate and glycopeptide synthesis. These groups serve as protective groups, enhancing the yield and stereoselectivity of glycosylation reactions. Their use significantly suppresses β-elimination of O-linked carbohydrates, a common issue with other protective groups, offering a valuable tool in the synthesis of sensitive glycopeptide structures (Sjölin & Kihlberg, 2001).
Antitumor Applications
Derivatives related to the structure have shown potent antitumor properties. Specifically, the synthesis of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles has been investigated. These compounds exhibit selective and potent antitumor activity in vitro and in vivo, highlighting the potential of fluorine-substituted benzoyl groups in cancer therapy (Bradshaw et al., 2002).
Antimicrobial Activities
Fluorine-containing thioureido ligands, structurally akin to the query compound, have been utilized to synthesize copper(II) complexes. These complexes exhibit strong antibacterial and antifungal activities, surpassing those of the ligands alone. This suggests the potential of such compounds in developing new antimicrobial agents, with fluorine substitutions possibly enhancing their efficacy (Liu et al., 2013).
GPIIb/IIIa Integrin Antagonists
Compounds with structural similarities, featuring trisubstituted beta-amino acid derivatives and substituted benzamidine structures, have been developed as GPIIb/IIIa integrin antagonists. These molecules, such as ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, show potent platelet aggregation inhibitory activity and oral availability, indicating their potential in antithrombotic treatments (Hayashi et al., 1998).
Synthesis of Antimicrobial Compounds
The synthesis of eperezolid-like molecules, which include 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives, demonstrates the utility of fluorobenzoyl functionalities in creating compounds with high anti-Mycobacterium smegmatis activity. Such research underscores the role of these chemical structures in the development of new antimicrobial agents (Yolal et al., 2012).
Propiedades
IUPAC Name |
N-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-15(2,3)11(13(21)17-4)18-14(22)19-12(20)9-5-7-10(16)8-6-9/h5-8,11H,1-4H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGLYHYMUJMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=S)NC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2679593.png)
![2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2679594.png)

![5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2679599.png)
![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2679601.png)




![8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2679606.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2679609.png)

